5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-amino-4-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H9N3O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12) |
InChI Key |
OSRQADAVYSVULM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with suitable carbonyl compounds. One common method involves the reaction of o-phenylenediamine with formic acid under reflux conditions. Another approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of dehydrating agents .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one exhibits a range of biological activities, making it a compound of interest in drug development.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties:
- In Vitro Studies: Various derivatives have shown cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative demonstrated an IC50 value of 7.4 μM, indicating potent activity against specific cancer types .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 7.4 |
| MCF-7 | 8.5 |
| HeLa | 6.9 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
These results suggest that the compound exhibits varying degrees of effectiveness against different bacterial strains .
Anti-Diabetic Activity
Recent studies highlight its potential as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism. One derivative showed an IC50 value as low as 0.64 μM, indicating superior activity compared to traditional inhibitors like acarbose .
Case Studies
Several case studies have demonstrated the efficacy of this compound in various assays:
- Cytotoxicity Assays: Derivatives were tested for their cytotoxic effects across multiple cancer cell lines, showcasing IC50 values ranging from sub-micromolar to micromolar concentrations.
- Enzyme Inhibition Studies: The derivatives were evaluated for their ability to inhibit α-glucosidase and other relevant enzymes, highlighting a broad spectrum of biological activity .
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzimidazolone scaffold is highly versatile, with modifications at positions 1, 3, 4, 5, and 6 leading to diverse pharmacological profiles. Below is a detailed comparison of 5-amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one with structurally related compounds:
Halogenated Benzimidazolone Derivatives
- Examples : 5-Chloro-, 5-Bromo-, and 5-Fluoro-1H-benzo[d]imidazol-2(3H)-ones (e.g., compounds from ).
- Key Differences: Halogen substituents (Cl, Br, F) at position 5 enhance lipophilicity and improve binding to hydrophobic enzyme pockets. Activity: Halogenated analogs are potent inhibitors of phospholipase D1 (PLD1), with IC50 values in the nanomolar range. The (S)-methyl group on the ethylenediamine linker further enhances PLD1 inhibition .
- Comparison: Unlike halogenated derivatives, this compound lacks electron-withdrawing groups, which may reduce enzyme affinity but improve solubility and metabolic stability.
Sulfonamide-Substituted Benzimidazolones
- Examples : 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (e.g., compounds 5a–o in ).
- Key Differences :
Acylated Benzimidazolones
- Examples : 1-Isopropyl-3-acyl-5-methyl-benzimidazolone derivatives ().
- Key Differences :
- Comparison: The absence of an acyl group in this compound may limit its interaction with kinase active sites but reduce off-target effects.
Methyl- and Amino-Substituted Analogs
- Examples: 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 53439-88-6, ). 4-Methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 19190-68-2, ).
- Activity: Limited data exist, but methyl groups are often used to improve bioavailability and half-life.
- Comparison : The 4-methyl substituent in the target compound occupies a distinct spatial position compared to 1- or 3-methyl analogs, which may influence target selectivity.
Biological Activity
5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one, a member of the benzimidazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by its heterocyclic structure, which includes an amino group and a methyl group on the benzimidazole ring. The synthesis typically involves the reaction of 2-aminobenzimidazole with various reagents under controlled conditions. Common methods include diazotization followed by nucleophilic coupling, which can yield various substituted derivatives with distinct biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, one study highlighted that treatment with this compound led to an increase in the G1 phase of the cell cycle while decreasing the S and G2/M phases in HepG2 cancer cells .
Table 1: Effects on Cell Cycle Distribution
| Treatment | G0-G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | 52.39 | 34.77 | 12.84 |
| Compound Treatment | 72.13 | 25.19 | 2.68 |
This data suggests that the compound effectively halts cell division, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
Additionally, studies have demonstrated antimicrobial properties against various pathogens. The compound has shown effectiveness in inhibiting bacterial growth, which positions it as a potential lead for developing new antibiotics .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings illustrate the compound's potential in treating infections caused by resistant strains of bacteria.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been observed to inhibit key enzymes involved in cancer progression and microbial metabolism. For example, its interaction with proteins involved in cell signaling pathways can lead to altered gene expression associated with tumor growth and survival .
Case Studies
In a notable case study involving lymphoma models, derivatives of benzimidazolones were shown to degrade BCL6 protein levels, which is crucial for the survival of certain cancer cells. This degradation was linked to the compound's ability to disrupt protein-protein interactions critical for tumorigenesis .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and therapeutic applications. Future research should focus on:
- In Vivo Studies: To assess efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies: To optimize derivatives for enhanced potency and selectivity.
- Combination Therapies: Exploring synergistic effects with existing chemotherapeutics or antibiotics.
Q & A
Q. How is stability assessed under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C; analyze degradation via UPLC.
- Thermal Stability : Heat at 40–60°C for 48 h; monitor by DSC .
Data Contradiction Analysis
Q. How to reconcile discrepancies in biological activity across structural analogs?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding poses with target proteins (e.g., AT1 receptor). Validate with MD simulations (GROMACS) to assess binding stability. SAR studies may reveal steric hindrance from 4-methyl groups .
Q. Why do computational predictions sometimes conflict with experimental solubility data?
- Methodological Answer : LogP calculations (e.g., ChemAxon) may underestimate hydrophilic interactions. Experimentally, use shake-flask methods with HPLC quantification. Adjust predictions using Abraham solvation parameters .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | +25% | |
| Catalyst | K₂CO₃ | +15% | |
| Temperature | 80°C | +10% |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Signal | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.1 (s, 3H) | Methyl group | |
| IR | 1680 cm⁻¹ | C=O stretch | |
| HRMS | [M+H]⁺ 177.20 | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
